molecular formula C9H18N2O2 B13330934 (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide

(2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide

Cat. No.: B13330934
M. Wt: 186.25 g/mol
InChI Key: QEATYYANKMYQAP-BQBZGAKWSA-N
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Description

(2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide is a chemical compound that belongs to the class of tetrahydrofuran derivatives. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide typically involves the reaction of a tetrahydrofuran derivative with a hydrazide reagent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide can be used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features can help in understanding the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide
  • (2R,3R)-2-(tert-Butyl)tetrahydrofuran-3-carbohydrazide
  • (2S,3S)-2-(tert-Butyl)tetrahydrofuran-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S,3S)-2-tert-butyloxolane-3-carbohydrazide

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(12)11-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1

InChI Key

QEATYYANKMYQAP-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)C(=O)NN

Canonical SMILES

CC(C)(C)C1C(CCO1)C(=O)NN

Origin of Product

United States

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